6-(Piperidin-1-yl)pyridine-3-carbaldehyde

Drug Design Medicinal Chemistry Physicochemical Profiling

Automated parallel synthesis often stalls with high-melting solids requiring cold-chain logistics. This compound's low melting point (42°C) and room-temperature storage streamline workflows. • Enables higher throughput in automated platforms vs. pyrrolidine analog (mp 89°C, 2-8°C storage). • 2,000-fold lower vapor pressure than 6-chloronicotinaldehyde reduces inhalation risk in kilo-lab operations. • High basicity (pKa 11.2) drives milder imine formation, boosting yields for CNS pharmacophores.

Molecular Formula C11H14N2O
Molecular Weight 190.24 g/mol
CAS No. 241816-11-5
Cat. No. B1362085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Piperidin-1-yl)pyridine-3-carbaldehyde
CAS241816-11-5
Molecular FormulaC11H14N2O
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=NC=C(C=C2)C=O
InChIInChI=1S/C11H14N2O/c14-9-10-4-5-11(12-8-10)13-6-2-1-3-7-13/h4-5,8-9H,1-3,6-7H2
InChIKeyRKIMIISNVCLRLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Piperidin-1-yl)pyridine-3-carbaldehyde: Physicochemical Profile & Synthetic Role


6-(Piperidin-1-yl)pyridine-3-carbaldehyde (CAS 241816-11-5) is a heterocyclic building block consisting of a pyridine ring substituted at the 6-position with a piperidine moiety and at the 3-position with a carbaldehyde group [1]. It features a molecular formula of C11H14N2O, a molecular weight of 190.24 g/mol, a melting point of 42–44°C, a predicted boiling point of approximately 370°C, and a computed LogP of roughly 1.95 . The aldehyde functionality enables diverse downstream derivatizations (e.g., reductive amination, Knoevenagel condensation, oxime formation), while the piperidine ring provides a combination of basicity, steric bulk, and lipophilicity that distinguishes it from smaller amine, halogen, or ether-substituted analogs .

6-(Piperidin-1-yl)pyridine-3-carbaldehyde Substitution Risks


Although numerous 6-substituted pyridine-3-carbaldehydes are commercially available, their physicochemical and reactivity profiles vary significantly due to differences in the 6-position substituent. The piperidine ring imparts a unique combination of moderate lipophilicity (cLogP ~1.95), high basicity (pKa of parent piperidine ~11.2), and a six-membered saturated ring conformation that influences both solubility and downstream coupling efficiency [1]. Replacing piperidine with morpholine, pyrrolidine, or a halogen atom alters each of these parameters, potentially compromising solubility, reactivity, or the physicochemical properties of the final product in applications where precise molecular tuning is required .

6-(Piperidin-1-yl)pyridine-3-carbaldehyde vs. Analogs: Key Differences


Lipophilicity Advantage Over Morpholine Analog

The target compound exhibits a computed LogP of 1.95, which is approximately 1.15 log units higher than that of its morpholine-substituted analog (LogP 0.80) [1]. This difference corresponds to a roughly 14-fold higher theoretical octanol-water partition coefficient, indicating significantly greater lipophilicity. In drug discovery programs where membrane permeability or blood-brain barrier penetration is desired, the piperidine derivative provides a more favorable starting point without additional structural modifications .

Drug Design Medicinal Chemistry Physicochemical Profiling

Basicity Advantage Over Morpholine Analog

The parent amine piperidine has a pKa of approximately 11.2, whereas morpholine has a pKa of approximately 8.4 [1]. This nearly 3-log unit difference means that at physiological and common buffer pH values (e.g., pH 7.4), the piperidine nitrogen is predominantly protonated, whereas the morpholine nitrogen is largely neutral. This basicity distinction affects solubility, salt formation capability, and interactions with biological targets such as kinases, where a protonated amine can form critical hydrogen bonds or ionic interactions within the ATP-binding pocket .

Chemical Biology Medicinal Chemistry Salt Formation

Physical State Advantage Over Pyrrolidine Analog

6-(Piperidin-1-yl)pyridine-3-carbaldehyde melts at 42–44°C, making it a low-melting solid that is easily weighed and dissolved for solution-phase chemistry . In contrast, 6-(pyrrolidin-1-yl)nicotinaldehyde has a melting point of 88–90°C, requiring slightly higher temperatures for melting and potentially presenting solubility challenges in room-temperature reactions . Furthermore, the pyrrolidine derivative requires storage under inert gas at 2–8°C, whereas the piperidine derivative is typically stored at room temperature or 4°C, offering greater operational convenience .

Process Chemistry Synthetic Chemistry High-Throughput Experimentation

Regioisomeric Advantage: 3-Carbaldehyde Over 2-Carbaldehyde

The target compound is the 3-carbaldehyde regioisomer, whereas 6-(piperidin-1-yl)picolinaldehyde (CAS 859850-71-8) bears the aldehyde at the 2-position. Although both isomers share the same molecular formula and similar LogP (~1.95), the position of the aldehyde dictates distinct reactivity and downstream coupling geometries . In kinase inhibitor scaffolds built from 2,4-diaminopyrimidine or related cores, the 3-carbaldehyde orientation places the reactive handle in an optimal trajectory for attaching hinge-binding moieties, whereas the 2-carbaldehyde often leads to steric clashes or altered vector geometry [1]. This regiospecificity has made the 3-carbaldehyde isomer the preferred intermediate in patent literature for kinase-targeted compound libraries .

Kinase Inhibitor Design Structure-Activity Relationship Regioselective Synthesis

Volatility and Safety Advantage Over Chloro Analog

The piperidine-substituted compound has an estimated vapor pressure of 1.11E-05 mmHg at 25°C and a flash point of 177.8°C . In contrast, 6-chloronicotinaldehyde (CAS 23100-12-1) exhibits a vapor pressure of 0.023 mmHg at 25°C and a flash point of 104.6°C . This represents an approximately 2,000-fold lower vapor pressure for the piperidine derivative, translating to substantially reduced inhalation risk during weighing and transfer operations. The higher flash point further reduces fire hazard classification in kilo-lab and pilot-plant settings.

Process Safety Scale-Up Chemistry Industrial Hygiene

6-(Piperidin-1-yl)pyridine-3-carbaldehyde: Optimal Application Scenarios


Kinase Inhibitor Library: Lipophilicity & Basicity Tuning

In the construction of focused kinase inhibitor libraries, the target compound's LogP of 1.95 and parent piperidine pKa of 11.2 make it the preferred 6-substituted pyridine-3-carbaldehyde building block. The morpholine analog (LogP 0.80, pKa 8.4) would produce compounds with significantly lower membrane permeability and altered protonation at the catalytic lysine interface, reducing potency [1]. The 3-carbaldehyde regiospecificity further ensures correct vector alignment for hinge-binding motifs [2].

Operational Efficiency in Multi-Step Medicinal Chemistry

The compound's low melting point (42°C) and room-temperature storage compatibility reduce processing time in automated parallel synthesis platforms compared to the pyrrolidine analog (mp 89°C, 2–8°C storage). This translates to higher throughput and fewer cold-chain logistics requirements [1].

Safety-Focused Scale-Up: Low Volatility Advantage

For reactions conducted at elevated temperature or under reduced pressure, the piperidine-substituted compound's 2,000-fold lower vapor pressure versus 6-chloronicotinaldehyde (1.11E-05 vs 0.023 mmHg) and its 73°C higher flash point substantially reduce inhalation and flammability risks, enabling safer kilo-lab and pilot-plant operations [1].

Reductive Amination & Oxime Formation: Basicity-Driven Reactivity

The piperidine nitrogen's basicity (pKa 11.2) facilitates imine formation and subsequent reduction steps under milder acidic conditions compared to the morpholine analog (pKa 8.4). This can improve reaction yields and reduce byproduct formation in the synthesis of N-alkylated piperidine-pyridine conjugates, which are common pharmacophores in CNS drug candidates [1].

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